4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate
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Overview
Description
4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
The synthesis of 4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE involves several steps. One common method includes the reaction of 7-amino-4-methylcoumarin with a number of organic halides . The reaction conditions typically involve heating the mixture in dry DMF (dimethylformamide) and TEA (triethylamine) at 70°C . The completion of the reaction is checked by TLC (thin-layer chromatography), and the reaction mixture is then poured onto crushed ice and stirred .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common reagents used in these reactions include sodium ascorbate, CuSO4-5H2O, and various alkyl and benzyl halides . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE involves its interaction with various molecular targets and pathways. Coumarin derivatives are known to inhibit bacterial DNA gyrase, which is crucial for bacterial DNA replication . This inhibition leads to the antibacterial properties of the compound .
Comparison with Similar Compounds
Similar compounds to 4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE include other coumarin derivatives such as:
Warfarin: A well-known anticoagulant used in medicine.
Dicoumarol: Another anticoagulant with similar properties to warfarin.
4-Methylumbelliferone: A coumarin derivative with antimicrobial and anti-inflammatory properties.
The uniqueness of 4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE lies in its specific structure, which allows it to interact with a wide range of biological targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C29H27NO6 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
(4-ethyl-8-methyl-2-oxochromen-7-yl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C29H27NO6/c1-3-22-17-26(31)36-27-19(2)25(15-14-23(22)27)35-28(32)24(16-20-10-6-4-7-11-20)30-29(33)34-18-21-12-8-5-9-13-21/h4-15,17,24H,3,16,18H2,1-2H3,(H,30,33)/t24-/m0/s1 |
InChI Key |
KXKRDXHBBWAQGX-DEOSSOPVSA-N |
Isomeric SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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